molecular formula C14H32N2 B3057181 1,14-Tetradecanediamine CAS No. 7735-02-6

1,14-Tetradecanediamine

Cat. No.: B3057181
CAS No.: 7735-02-6
M. Wt: 228.42 g/mol
InChI Key: MSVPBWBOFXVAJF-UHFFFAOYSA-N
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Description

1,14-Tetradecanediamine: is a long-chain diamine with the molecular formula C14H32N2 tetradecane-1,14-diamine and 1,14-diaminotetradecane . This compound is characterized by having two primary amine groups (-NH2) attached to the terminal carbons of a fourteen-carbon aliphatic chain. It is a white to yellow solid at room temperature and is soluble in water and organic solvents .

Mechanism of Action

Target of Action

It has been studied for its interaction with gaba receptors

Mode of Action

It is known that related compounds can interact with GABA receptors. More detailed studies are required to understand the specific interactions of 1,14-Tetradecanediamine with its targets and the resulting changes.

Biochemical Pathways

It is known that related compounds can affect GABA receptor pathways

Result of Action

It is known that related compounds can have neurotoxic effects due to their interaction with GABA receptors

Action Environment

Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound . Future research should investigate how these factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,14-Tetradecanediamine can be synthesized through various methods, including the hydrogenation of nitriles and the reaction of alkyl halides with ammonia or amines. One common method involves the reduction of 1,14-tetradecanedinitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve complete reduction .

Industrial Production Methods:

In industrial settings, this compound is produced through the catalytic hydrogenation of 1,14-tetradecanedinitrile. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often palladium or nickel, to facilitate the reduction of the nitrile groups to primary amines. The reaction is conducted in a high-temperature reactor to ensure efficient conversion and high yield .

Chemical Reactions Analysis

Types of Reactions:

1,14-Tetradecanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

1,14-Tetradecanediamine is unique due to its fourteen-carbon aliphatic chain, which provides a balance between flexibility and rigidity. This makes it particularly useful in the synthesis of polymers and macrocyclic compounds, where the length of the carbon chain can influence the properties of the final product.

Properties

IUPAC Name

tetradecane-1,14-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVPBWBOFXVAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCN)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228072
Record name 1,14-Tetradecanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7735-02-6
Record name 1,14-Tetradecanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,14-Tetradecanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,14-tetradecanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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